molecular formula C17H20N2O5 B2507690 3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034362-47-3

3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No. B2507690
CAS RN: 2034362-47-3
M. Wt: 332.356
InChI Key: ZFNUOYFLQWEWEP-UHFFFAOYSA-N
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Description

The compound "3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione" is a chemical entity that appears to be related to a class of compounds that have been studied for various applications, including polymer synthesis and potential pharmacological activities. The papers provided offer insights into the synthesis, molecular structure, and properties of related compounds, which can help us infer information about the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific monomers with diisocyanates under certain conditions. For instance, the paper titled "Microwave-assisted rapid polycondensation reaction of 4-(4'-acetamidophenyl)-1,2,4-triazolidine-3,5-dione with diisocyanates" describes the synthesis of a monomer that reacts with diisocyanates to form polyureas under microwave irradiation, which significantly speeds up the reaction compared to conventional methods . This suggests that similar rapid synthesis methods could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For example, the paper "Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide" used NMR spectroscopy and single-crystal X-ray diffraction to ascertain the structure of a synthesized compound . These techniques are crucial for confirming the molecular structure and could be used to analyze the structure of "this compound".

Chemical Reactions Analysis

The chemical reactions involving oxazolidinediones and related compounds can lead to various outcomes depending on the substituents and reaction conditions. The paper "Improved glucose tolerance in rats treated with oxazolidinediones" discusses the synthesis and structure-activity relationships of a series of 5-substituted oxazolidinediones, indicating that variations in the oxazolidinedione ring can lead to changes in biological activity . This information could be relevant when considering the chemical reactions and potential applications of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized in some of the papers. For instance, the novel polyureas synthesized in the first paper were characterized by their inherent viscosity, IR, 1H-NMR, elemental analysis, and thermogravimetric analysis . These properties are important for understanding the behavior and potential uses of the compounds. The paper "Crystal structures of three 4-[3-(XC6H4)-hexahydro[1,3] oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines" provides insights into the crystal structures and supramolecular arrangements of related compounds, which can influence their physical properties .

Scientific Research Applications

Synthesis and Chemical Properties

3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione, as part of the oxazolidine and thiazolidine families, has been the focus of synthesis and chemical property studies due to its potential applications in various fields, including medicinal chemistry and material science. Oxazolidines and thiazolidines, derivatives prepared from α-amino acid ethyl esters containing hydroxyl or mercapto groups, demonstrate significant chemical versatility. These compounds undergo various chemical reactions, including dehydrogenation to oxazoles and thiazoles, Mannich base formation, and acetylation leading to bicyclic compounds like 5,6,7,8-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones. This chemical versatility underpins their potential for creating novel compounds with specific biological or physical properties (Badr, Aly, Fahmy, & Mansour, 1981).

Applications in Glucose Tolerance and Insulin Release

Studies have identified specific oxazolidinediones as potent agents in improving glucose tolerance and insulin release in fasted rats, without inducing hypoglycemia below normal fasting levels. This suggests a unique mechanism of action that could be explored for the management of diabetes and metabolic disorders. The structural modifications within the oxazolidinedione ring system and phenyl ring substituents significantly impact activity, highlighting the potential for tailored therapeutic agents (Schnur & Morville, 1986).

Antimicrobial and Anti-Inflammatory Properties

The chemical framework of oxazolidine-2,4-diones has been explored for antimicrobial and anti-inflammatory applications. Compounds synthesized from this class have demonstrated activity against various bacterial and fungal strains, comparable to commercially available antibiotics and antifungal agents. This suggests their potential as a new class of antimicrobial compounds with a broad spectrum of activity. Additionally, the anti-inflammatory properties of specific derivatives, as indicated by their action as cyclooxygenase inhibitors, offer insights into their use as anti-inflammatory agents with potential applications in treating chronic inflammatory diseases (Prakash, Aneja, Arora, Sharma, & Aneja, 2010).

Material Science and Polymer Chemistry

Oxazolidine derivatives have found applications in material science and polymer chemistry, particularly in the rapid polycondensation reactions facilitated by microwave assistance. The development of novel polyureas from oxazolidine monomers showcases the potential of these compounds in creating materials with specific physical properties, including thermal stability and mechanical strength. Such materials could find applications in various industrial and technological sectors, demonstrating the versatility of oxazolidine derivatives beyond their biological applications (Mallakpour & Rafiee, 2004).

Mechanism of Action

properties

IUPAC Name

3-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-23-14-5-3-2-4-12(14)10-15(20)18-8-6-13(7-9-18)19-16(21)11-24-17(19)22/h2-5,13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNUOYFLQWEWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCC(CC2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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